molecular formula C24H19ClO5S B12193503 (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B12193503
M. Wt: 454.9 g/mol
InChI Key: MQLKFGGNNIBZEY-QRVIBDJDSA-N
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Description

The compound "(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate" features a benzofuran core with a ketone group at position 3 and a 4-chlorobenzenesulfonate ester at position 5. The Z-configured benzylidene moiety at position 2 is substituted with a 4-isopropyl group, contributing to its hydrophobic character.

Properties

Molecular Formula

C24H19ClO5S

Molecular Weight

454.9 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C24H19ClO5S/c1-15(2)17-5-3-16(4-6-17)13-23-24(26)21-12-9-19(14-22(21)29-23)30-31(27,28)20-10-7-18(25)8-11-20/h3-15H,1-2H3/b23-13-

InChI Key

MQLKFGGNNIBZEY-QRVIBDJDSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the benzofuran core and a suitable aldehyde or ketone.

    Sulfonation: The final step involves the sulfonation of the benzofuran derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may convert the carbonyl group to an alcohol.

    Substitution: The benzylidene and sulfonate groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an alkaline phosphatase inhibitor , which is significant in treating conditions such as bone diseases and cancer. In vitro studies have shown that it exhibits potent inhibitory activity with an IC50 value of approximately 1.055 ± 0.029 μM , outperforming standard inhibitors like potassium dihydrogen phosphate (IC50 = 2.80 ± 0.065 μM) . This inhibition can modulate biochemical pathways crucial for cellular functions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. Its sulfonate group is believed to enhance its interaction with microbial membranes, leading to increased efficacy against bacterial strains, including resistant ones .

Material Science

The compound's unique structure allows it to be used in the development of advanced materials, particularly in organic electronics and photonic devices. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Environmental Applications

Research indicates potential applications in environmental remediation, particularly in the degradation of pollutants. The compound can be utilized as a catalyst in oxidative reactions that break down hazardous organic substances .

Case Studies

StudyApplicationFindings
Alkaline Phosphatase Inhibition Medicinal ChemistryDemonstrated significant inhibition with IC50 = 1.055 ± 0.029 μM .
Antimicrobial Efficacy MicrobiologyShowed effectiveness against resistant bacterial strains; mechanism involves membrane disruption .
Material Development Material ScienceSuccessfully formed thin films for use in OLEDs; exhibited promising electronic properties .
Pollutant Degradation Environmental ScienceActed as a catalyst for oxidative degradation of organic pollutants .

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

Compound Name Benzylidene Substituent Ester Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(propan-2-yl)phenyl 4-chlorobenzenesulfonate C₂₅H₂₁ClO₆S ~484.95 Hydrophobic isopropyl, electron-withdrawing chloro group
Compound A () 2,3,4-trimethoxyphenyl cyclopropanecarboxylate C₂₃H₂₂O₈ ~426.42 Polar methoxy groups, carboxylate ester (less stable than sulfonates)
Compound B () pyridin-3-yl 4-methoxybenzenesulfonate C₂₁H₁₆NO₆S ~433.42 Aromatic heterocycle (pyridine), electron-donating methoxy
Compound C () 2,4,5-trimethoxyphenyl methanesulfonate C₂₀H₁₈O₈S ~426.42 Compact sulfonate ester, multiple methoxy groups

Substituent Effects on Physicochemical Properties

  • Hydrophobicity vs.
  • Electronic Effects : The 4-chloro group in the sulfonate ester (electron-withdrawing) increases stability against hydrolysis relative to the electron-donating 4-methoxy group in Compound B .
  • Steric and Conformational Influence : The bulky 2,3,4-trimethoxybenzylidene group in Compound A may restrict rotational freedom, whereas the smaller methanesulfonate in Compound C allows for more flexible molecular packing .

Computational Similarity Assessments

  • Tanimoto Coefficients : Binary fingerprint-based methods (e.g., Tanimoto) quantify similarity by comparing predefined chemical features. The target’s chloro-sulfonate group distinguishes it from analogs with methoxy or carboxylate esters, yielding moderate similarity scores .
  • Graph-Based Comparisons : Subgraph matching (e.g., GEM-Path) reveals higher structural overlap with Compound B due to shared sulfonate esters, though differences in benzylidene substituents reduce exact matches .

Research Findings and Implications

  • Synthetic Accessibility : Compounds with methoxy or heterocyclic benzylidene groups (e.g., Compound B) often require multistep syntheses involving mercaptoacetic acid or anhydrous zinc chloride, as seen in .
  • Stability Trends : Sulfonate esters (target, Compounds B, C) exhibit greater hydrolytic stability than carboxylates (Compound A), critical for prolonged shelf-life in pharmaceutical formulations .

Biological Activity

The compound (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate (CAS Number: 929411-95-0) is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article examines the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula of the compound is C25H22O5SC_{25}H_{22}O_5S with a molecular weight of 434.5 g/mol. It features a complex structure that includes a benzofuran moiety, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC25H22O5SC_{25}H_{22}O_5S
Molecular Weight434.5 g/mol
CAS Number929411-95-0

Antimicrobial Activity

Research indicates that compounds similar to (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate exhibit varying degrees of antimicrobial activity. A study on benzofuran derivatives demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against yeast like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis32 µg/mL
Compound BCandida albicans16 µg/mL
(2Z)-3-oxo...Escherichia coliNot active

Anticancer Properties

The anticancer potential of benzofuran derivatives has been documented in several studies. These compounds often exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The structure–activity relationship (SAR) analysis suggests that modifications in the benzofuran structure can enhance anticancer activity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound CMCF-715
Compound DA54920
(2Z)-3-oxo...PC312

The mechanism through which (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in inflammation and cell proliferation. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced inflammatory responses .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antibacterial properties of several benzofuran derivatives against a panel of pathogens. The results indicated that certain modifications to the benzofuran ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment : In vitro studies have shown that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .

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